molecular formula C9H8F4O B3059204 2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol CAS No. 955036-77-8

2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B3059204
CAS No.: 955036-77-8
M. Wt: 208.15
InChI Key: YXAPZQMIKYUSCX-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is an organic compound with the molecular formula C9H8F4O. This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, along with an ethan-1-ol moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reduction of the aldehyde group in the presence of hydrogen gas. This method offers higher yields and is more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol
  • 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol
  • 2-(2,6-Dichloro-3-fluoro-phenyl)ethanol

Uniqueness

2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

955036-77-8

Molecular Formula

C9H8F4O

Molecular Weight

208.15

IUPAC Name

2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H8F4O/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5,14H,1-2H2

InChI Key

YXAPZQMIKYUSCX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CCO

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CCO

Origin of Product

United States

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